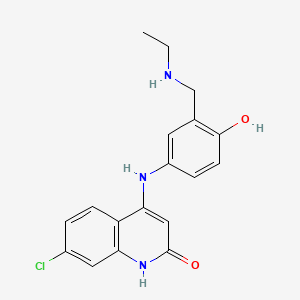
2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- is a complex organic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a quinolinone core, a chloro substituent at the 7th position, and an ethylamino-methyl group attached to a hydroxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- typically involves multi-step organic reactions. The process begins with the preparation of the quinolinone core, followed by the introduction of the chloro substituent and the ethylamino-methyl group. Common reagents used in these reactions include chlorinating agents, amines, and phenolic compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. The purification process may include crystallization, chromatography, and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinolinone analogs.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH playing crucial roles.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with modified functional groups. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- has diverse scientific research applications, including:
Chemistry: The compound serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is utilized in the development of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activities, modulate receptor functions, and interfere with DNA/RNA processes. These interactions are mediated through specific binding sites and pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- include:
- 2(1H)-Quinolinone derivatives with different substituents at the 7th position.
- Quinoline and quinazoline analogs with similar structural features.
- Phenylamino and hydroxyphenyl derivatives with varying functional groups.
Uniqueness
The uniqueness of 2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
102790-37-4 |
|---|---|
Molecular Formula |
C18H18ClN3O2 |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
7-chloro-4-[3-(ethylaminomethyl)-4-hydroxyanilino]-1H-quinolin-2-one |
InChI |
InChI=1S/C18H18ClN3O2/c1-2-20-10-11-7-13(4-6-17(11)23)21-16-9-18(24)22-15-8-12(19)3-5-14(15)16/h3-9,20,23H,2,10H2,1H3,(H2,21,22,24) |
InChI Key |
KHOIEYGLPOBUKU-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)NC2=CC(=O)NC3=C2C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















